Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Reference
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
2.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Reference
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Reference
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Reference
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Chlorosulfonic acid
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Reference
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
2.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
4.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Reference
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
5.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Reference
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121
1.1 Reagents: Tripotassium phosphate , Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ; 3 h, 20 °C; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ; 80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
6.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Reference
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al,
Organic Process Research & Development,
2017,
21(8),
1110-1121